4-Octenal
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Overview
Description
4-Octenal is an organic compound with the molecular formula C8H14O. It is an unsaturated aldehyde, characterized by the presence of a double bond and an aldehyde group. This compound is known for its distinctive odor and is used in various industrial applications, including flavoring and fragrance formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octenal can be synthesized through several methods. One common approach involves the condensation of octanal with anhydrous hydrocyanic acid under basic conditions, followed by hydrolysis of the resulting carbocyanine compound . Another method includes the 1,4-addition of aldehydes to vinyl ketones, catalyzed by diethylaminotrimethylsilane .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of heptene. This process involves the addition of a formyl group (HCO) to heptene under specific conditions, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Octenal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound typically involves hydrogenation using catalysts like palladium on carbon, leading to the formation of octanol.
Substitution: Substitution reactions often involve nucleophiles attacking the carbonyl carbon, resulting in the formation of various derivatives.
Major Products: The major products formed from these reactions include octanoic acid (from oxidation), octanol (from reduction), and various substituted derivatives (from substitution reactions).
Scientific Research Applications
4-Octenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other aldehydes and alcohols.
Biology: this compound is studied for its role in lipid peroxidation and its effects on cellular processes.
Mechanism of Action
The mechanism by which 4-Octenal exerts its effects involves its interaction with cellular components. It can form adducts with proteins and nucleic acids, affecting their function. The compound is also involved in signaling pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
Octanal: An aldehyde with a similar structure but lacking the double bond.
Nonenal: Similar to 4-Octenal but with a longer carbon chain, used in similar applications.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and odor properties. Its double bond and aldehyde group make it a versatile intermediate in organic synthesis and a valuable component in various industrial applications.
Properties
CAS No. |
78693-35-3 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E)-oct-4-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-5,8H,2-3,6-7H2,1H3/b5-4+ |
InChI Key |
ICPZCFJMCZRIPY-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/CCC=O |
Canonical SMILES |
CCCC=CCCC=O |
Origin of Product |
United States |
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